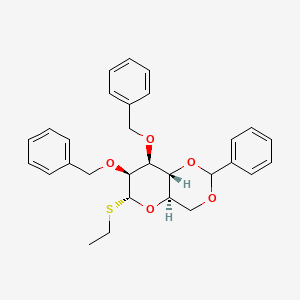

Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-|A-D-mannopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

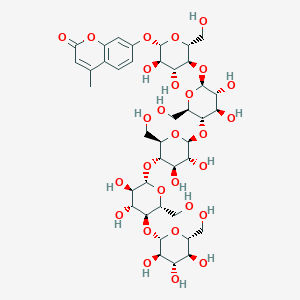

The synthesis of related compounds often involves the use of benzylidene acetal fragmentation routes, allowing for the direct reductive cleavage in the presence of ether protecting groups. This methodology permits the efficient, highly stereocontrolled synthesis of β-D-rhamnosides from D-mannosyl glycosyl donors, showcasing the compound's utility in constructing complex sugar architectures with high yield and stereoselectivity (Crich & Yao, 2004).

Molecular Structure Analysis

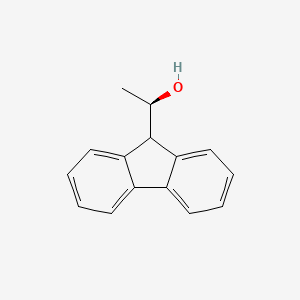

The molecular structure of Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-β-D-mannopyranoside and its analogs is pivotal for their reactivity and selectivity in chemical synthesis. The presence of benzylidene acetal groups enforces β-selectivity in glycosylation reactions, which is a critical aspect for the regioselective synthesis of complex carbohydrate structures (Crich & Yao, 2003).

Chemical Reactions and Properties

The chemical reactivity of Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-β-D-mannopyranoside derivatives towards radical fragmentation is a notable property, leading to the formation of 6-deoxy sugars. This reactivity is fundamental for the synthesis of various deoxy sugars and demonstrates the compound's versatility in organic synthesis (Crich & Li, 2007).

科学的研究の応用

Glycosylation Techniques

Thioglycosides, including compounds similar to Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-β-D-mannopyranoside, are pivotal in glycosylation reactions, which are key for constructing complex carbohydrate structures. For instance, the use of thioglycosides as glycosyl donors in the absence of participating protecting groups has been demonstrated to be highly diastereoselective, especially in α-mannopyranosylation processes. This reflects the compound's role in facilitating selective glycosidic bond formation without the need for directing groups, highlighting its significance in synthetic carbohydrate chemistry (Crich & Cai, 2000).

Synthesis of Complex Oligosaccharides

The synthesis of complex oligosaccharides, including those related to bacterial antigens and glycoproteins, is another critical application area. For example, ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-β-D-mannopyranoside and related compounds have been employed in the synthesis of tetrasaccharides related to the O-antigen of Shigella dysenteriae type 5. This process involves the assembly of disaccharide blocks followed by coupling reactions to form the target tetrasaccharide, illustrating the utility of these compounds in accessing biologically relevant carbohydrate structures (Mukherjee et al., 2000).

Advancements in Carbohydrate Chemistry

Further advancements in carbohydrate chemistry, such as the application of cyclic sulfates for the synthesis of derivatives, underscore the versatility of thioglycosides in synthesizing a wide array of sugar derivatives. These methodologies open new avenues for the creation of sugar analogs with potential biological applications, again highlighting the importance of compounds like ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-β-D-mannopyranoside in the field of synthetic carbohydrate chemistry (Klein & Boom, 1992).

特性

IUPAC Name |

(4aR,6R,7S,8S,8aR)-6-ethylsulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32O5S/c1-2-35-29-27(31-19-22-14-8-4-9-15-22)26(30-18-21-12-6-3-7-13-21)25-24(33-29)20-32-28(34-25)23-16-10-5-11-17-23/h3-17,24-29H,2,18-20H2,1H3/t24-,25-,26+,27+,28?,29-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBLGLZAAWCNMD-LNZDFARISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@@H]1[C@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747755 |

Source

|

| Record name | Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-|A-D-mannopyranoside | |

CAS RN |

218937-71-4 |

Source

|

| Record name | Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4R)-4-[(5S,7R,10S,12S,13R,14S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentoxy]-4-oxobutanoic acid](/img/structure/B1139746.png)